

# Application Notes and Protocols for the Laboratory Handling of Bretisilocin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Bretisilocin |           |
| Cat. No.:            | B15606242    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and laboratory safety protocols for the handling and use of **Bretisilocin** (GM-2505), an investigational serotonergic psychedelic. The information is intended to guide researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting.

### Introduction

**Bretisilocin**, also known by its developmental code name GM-2505 and chemically as 5-fluoro-N-methyl-N-ethyltryptamine, is a tryptamine derivative under investigation for the treatment of major depressive disorder.[1] It functions as a potent agonist at serotonin 5-HT2A and 5-HT2C receptors and as a serotonin releasing agent.[1] Its psychoactive effects are of a shorter duration than other psychedelics like psilocybin, lasting approximately 60 to 90 minutes. [1] These protocols are based on available chemical data and general laboratory safety practices for handling psychoactive research compounds.

### **Chemical and Physical Properties**

A summary of the key chemical and physical properties of **Bretisilocin** is provided below.



| Property          | Value                                                     |
|-------------------|-----------------------------------------------------------|
| IUPAC Name        | N-ethyl-2-(5-fluoro-1H-indol-3-yl)-N-<br>methylethanamine |
| Synonyms          | GM-2505, 5F-MET, 5-Fluoro-MET                             |
| Molecular Formula | C13H17FN2                                                 |
| Molecular Weight  | 220.29 g/mol [2][3][4]                                    |
| Appearance        | To be determined; likely an oil or solid                  |
| CAS Number        | 2698331-35-8[2]                                           |

## **Pharmacological Data**

**Bretisilocin**'s primary pharmacological activity is centered on the serotonin system.

| Target                       | Activity                              | Value                                                                                                                 |
|------------------------------|---------------------------------------|-----------------------------------------------------------------------------------------------------------------------|
| Serotonin 5-HT2A Receptor    | Agonist                               | Ki: 4.9 nM (with DOI as radioligand), 140–191 nM (with ketanserin as radioligand); EC <sub>50</sub> : 15.0–20.6 nM[1] |
| Serotonin 5-HT2C Receptor    | Agonist                               | EC50: 9.5 nM[1]                                                                                                       |
| Serotonin 5-HT2B Receptor    | Antagonist                            | IC50: 5.8 nM[1]                                                                                                       |
| Serotonin Transporter (SERT) | Releasing Agent/Reuptake<br>Inhibitor | Serotonin Releasing EC <sub>50</sub> :<br>8.4–15.7 nM; Serotonin<br>Reuptake IC <sub>50</sub> : 418.9 nM[1]           |

## **Signaling Pathway**

**Bretisilocin** exerts its effects primarily through the activation of the 5-HT2A receptor, a Gq-coupled G-protein coupled receptor (GPCR), and by promoting the release of serotonin.





Click to download full resolution via product page

Bretisilocin's dual mechanism of action on the serotonin system.

### **Laboratory Safety Protocols**

While a Safety Data Sheet (SDS) for **Bretisilocin** states that it is not classified as a hazardous substance, it is crucial to handle it with care, as its toxicological properties have not been fully investigated. The following protocols are based on general best practices for handling research chemicals.

### 5.1. Personal Protective Equipment (PPE)

- Gloves: Nitrile or neoprene gloves should be worn at all times when handling **Bretisilocin**.
- Eye Protection: Safety glasses with side shields or goggles are mandatory.
- Lab Coat: A standard laboratory coat should be worn to protect from spills.
- Respiratory Protection: If there is a risk of aerosolization (e.g., when handling a powder), a
  properly fitted respirator (e.g., N95) or work in a fume hood is recommended.

#### 5.2. Handling Procedures

Work in a well-ventilated area, preferably a chemical fume hood.



- · Avoid inhalation of any dust or aerosols.
- Prevent contact with skin and eyes.
- Use dedicated spatulas and weighing papers for handling the solid form.
- Prepare solutions in a fume hood.

### 5.3. Spill Cleanup

- Small Spills: For small spills of a solution, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal. Clean the spill area with a suitable solvent, followed by soap and water.
- Large Spills: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Contain the spill and follow the procedure for small spills.

### 5.4. Waste Disposal

- All waste containing Bretisilocin should be considered chemical waste.
- Collect waste in a clearly labeled, sealed container.
- Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
   Do not dispose of down the drain.
- For disposal of psychoactive substances, it is recommended to mix the waste with a substance like kitty litter or activated charcoal to render it non-recoverable before placing it in a hazardous waste container.[5][6]

## **Storage and Stability**

Proper storage is essential to maintain the integrity of **Bretisilocin**.

| Condition  | Temperature | Duration        |
|------------|-------------|-----------------|
| Short-term | 0 - 4 °C    | Days to weeks   |
| Long-term  | -20 °C      | Months to years |



Stock solutions should be stored at -20°C or -80°C. Information on the stability of **Bretisilocin** in solution is limited; therefore, it is recommended to prepare fresh solutions for each experiment or conduct stability studies for long-term storage of solutions.

### **Experimental Protocols**

The following are generalized protocols for the preparation of **Bretisilocin** solutions and for conducting a cell-based assay. These should be adapted to specific experimental needs.

#### 7.1. Preparation of Stock Solutions

**Bretisilocin** has been shown to be soluble in various solvent systems. The following are examples of solvent systems for preparing stock solutions.

| Protocol | Solvents                                         | Achievable Concentration |
|----------|--------------------------------------------------|--------------------------|
| 1        | 10% DMSO, 40% PEG300,<br>5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (11.35 mM)   |
| 2        | 10% DMSO, 90% (20% SBE-<br>β-CD in Saline)       | ≥ 2.5 mg/mL (11.35 mM)   |
| 3        | 10% DMSO, 90% Corn Oil                           | ≥ 2.5 mg/mL (11.35 mM)   |

Protocol for Preparing a 10 mM Stock Solution in DMSO:

- Weigh out the desired amount of Bretisilocin in a sterile microcentrifuge tube.
- Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration (e.g., for 2.203 mg of Bretisilocin, add 1 mL of DMSO).
- Vortex thoroughly until the compound is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store aliquots at -20°C or -80°C.
- 7.2. In Vitro 5-HT2A Receptor Activation Assay (Calcium Flux)



This protocol describes a general method for measuring the activation of the 5-HT2A receptor in response to **Bretisilocin** using a calcium flux assay.

#### Materials:

- HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Assay buffer (e.g., HBSS with 20 mM HEPES).
- Calcium-sensitive dye (e.g., Fluo-4 AM).
- Bretisilocin stock solution (e.g., 10 mM in DMSO).
- Positive control (e.g., serotonin).
- 96-well black-walled, clear-bottom microplate.
- Fluorescence plate reader with kinetic reading capabilities.

#### Procedure:

- Cell Plating: Seed the 5-HT2A expressing cells into the 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
- Dye Loading: Prepare the calcium-sensitive dye according to the manufacturer's instructions.
   Remove the cell culture medium and add the dye solution to each well. Incubate for the recommended time (e.g., 1 hour) at 37°C.
- Compound Preparation: Prepare serial dilutions of Bretisilocin and the positive control in the assay buffer.
- Assay: Place the plate in the fluorescence plate reader. Set the reader to record fluorescence intensity over time.
- Compound Addition: Add the prepared dilutions of Bretisilocin or the positive control to the wells.



- Data Acquisition: Measure the fluorescence intensity before and after the addition of the compounds.
- Data Analysis: Calculate the change in fluorescence for each well. Plot the dose-response curve for **Bretisilocin** and determine the EC<sub>50</sub> value.

## **Experimental Workflow**

The following diagram illustrates a typical workflow for an in vitro screening experiment with **Bretisilocin**.





Click to download full resolution via product page

A typical workflow for in vitro screening of **Bretisilocin**.

### **Disclaimer**

**Bretisilocin** is a research chemical and is for investigational use only. It is not intended for human or veterinary use. The information provided in this document is for guidance purposes and should be supplemented with a thorough risk assessment before any work is undertaken.



All laboratory personnel must be trained in the safe handling of chemicals and follow all institutional and regulatory guidelines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Bretisilocin Wikipedia [en.wikipedia.org]
- 2. Bretisilocin | C13H17FN2 | CID 156836209 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. drugcheckingbc.ca [drugcheckingbc.ca]
- 6. fherehab.com [fherehab.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Laboratory Handling of Bretisilocin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606242#laboratory-safety-protocols-for-handling-bretisilocin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com